N-(naphthalen-1-ylmethyl)-2-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with the molecular formula C19H17N3O2. It is known for its applications in organic synthesis and medicinal chemistry. This compound features a naphthalene ring, a nitro group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of naphthalen-1-ylmethylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds share a similar naphthalene and benzamide structure but differ in their functional groups.
N-(Pyridin-2-yl)amides: These compounds contain a pyridine ring and amide linkage, similar to N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE.
Uniqueness
N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of a naphthalene ring, nitro group, and pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H17N3O3/c27-23(20-12-3-4-13-21(20)26(28)29)25(22-14-5-6-15-24-22)16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2 |
InChI Key |
WFKGYFWAISSWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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